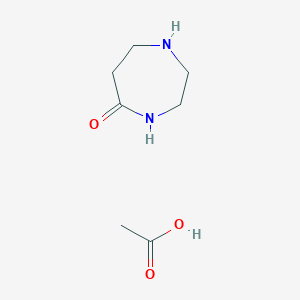
1,4-diazepan-5-one acetate
Overview
Description
1,4-Diazepan-5-one acetate is a chemical compound with the molecular formula C5H10N2O.C2H4O2. It is a cyclic ketone featuring a five-membered ring structure. This compound is known for its colorless and odorless nature and exhibits slight solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazepan-5-one acetate can be synthesized through a convenient ‘one-pot’ method. This involves the use of NaHSO4.Al2O3 heterogeneous catalyst in dry media under microwave irradiation in solvent-free conditions. The catalyst can be recovered and reused up to four times after washing with ethyl acetate .
Industrial Production Methods
The industrial production of this compound typically involves the use of advanced flow platforms. These platforms allow for the continuous synthesis of the compound, ensuring high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazepan-5-one acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include catalytic HBr, DMSO, and ammonium acetate. The reactions are often carried out under mild conditions to ensure high yields .
Major Products Formed
The major products formed from these reactions include β-lactams, β-amino acids, and β-keto esters .
Scientific Research Applications
1,4-Diazepan-5-one acetate has several promising applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of various compounds.
Biology: It has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1,4-diazepan-5-one acetate involves its interaction with specific enzymes, such as MAO and AChE, resulting in their inhibition. This inhibition can lead to various biochemical effects, although further research is needed to fully understand the underlying mechanisms .
Comparison with Similar Compounds
1,4-Diazepan-5-one acetate can be compared with other similar compounds, such as:
2,7-diaryl-[1,4]-diazepan-5-ones: These compounds are synthesized using similar methods and have similar applications in antibacterial and antifungal research.
1,4-benzodiazepine-2-ones: These compounds are also synthesized using advanced flow platforms and have applications in the pharmaceutical industry.
This compound stands out due to its unique structure and diverse applications in various fields of scientific research.
Properties
IUPAC Name |
acetic acid;1,4-diazepan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCHTLQVOSCJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
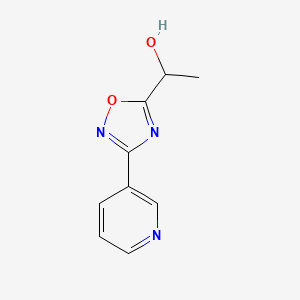

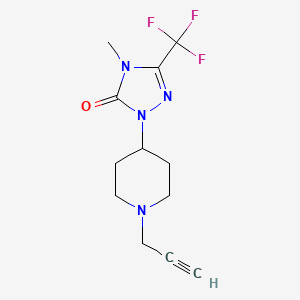
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2689239.png)
![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride](/img/structure/B2689240.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2689244.png)
![N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2689245.png)
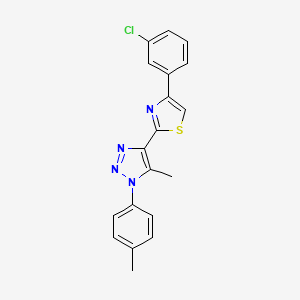
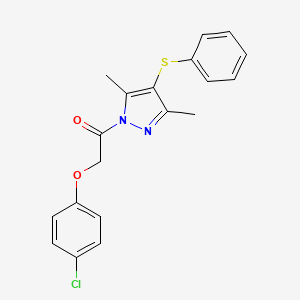
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2689251.png)
![2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2689254.png)
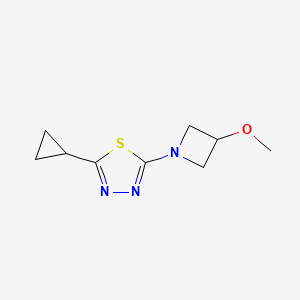
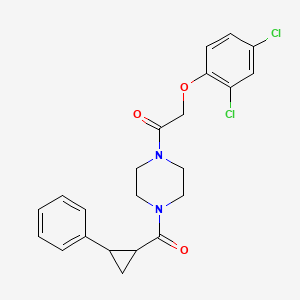
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2689257.png)
